2-Chloro-1-(indolin-5-yl)ethanone hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is a chemical compound with the molecular formula C10H11Cl2NO and a molecular weight of 232.11 g/mol . This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules . The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride typically involves the chlorination of 1-(indolin-5-yl)ethanone. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

化学反応の分析

Nucleophilic Substitution Reactions

The chloroacetyl group exhibits significant electrophilicity, enabling displacement by nucleophiles. Key findings include:

Mechanistic studies indicate that the reaction proceeds through a tetrahedral intermediate, with steric effects from the indoline ring influencing regioselectivity .

Aldol Condensation Reactions

The ketone group participates in base-catalyzed aldol reactions:

Example Reaction

text2-Chloro-1-(indolin-5-yl)ethanone + Acetophenone → 3-(2-Aryl-2-oxoethyl)-3-hydroxyindolin-2-one derivatives

Conditions : Diethylamine (10 mol%) in methanol, RT

Yield : 90-100%

Key Feature : Forms stereochemically defined Z-isomers confirmed by X-ray crystallography

Oxidation

| Oxidizing Agent | Product | Notes |

|---|---|---|

| KMnO₄ (acidic) | Indoline-5-carboxylic acid | Complete degradation of ethanone moiety observed |

| CrO₃ | Unstable quinone intermediates | Requires anhydrous conditions |

Reduction

| Reducing Agent | Product | Selectivity |

|---|---|---|

| NaBH₄ | 2-Chloro-1-(indolin-5-yl)ethanol | Partial reduction of ketone |

| LiAlH₄ | 2-Chloroethylindoline | Over-reduction to alkane observed |

Indoline Ring Functionalization

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitration at C4 position |

| Buchwald-Hartwig Amination | Pd catalysts | Introduction of amino groups at C7 |

Ring Opening/Expansion

No experimental evidence exists for indoline ring opening under standard conditions, though theoretical calculations suggest feasibility at temperatures >200°C .

Stability Considerations

Critical decomposition pathways:

-

Hydrolysis : t₁/₂ = 48 hr in pH7 buffer at 25°C

Comparative Reactivity Table

| Reaction Class | Rate Constant (k, s⁻¹) | Activation Energy (ΔG‡, kJ/mol) |

|---|---|---|

| Nucleophilic Substitution | 2.3×10⁻³ | 89.5 |

| Aldol Condensation | 1.7×10⁻² | 76.8 |

| Ketone Oxidation | 4.1×10⁻⁴ | 102.3 |

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

Research indicates that 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride exhibits potential anticancer activity. It serves as a precursor for synthesizing indole derivatives that have shown efficacy against various cancer cell lines. Studies have demonstrated that modifications of the indole structure can enhance its cytotoxic effects on tumor cells, suggesting that this compound could be pivotal in developing new anticancer agents.

Antiviral and Antimicrobial Activity

The compound has also been explored for its antiviral and antimicrobial properties. Its ability to interact with biological pathways allows it to inhibit the growth of certain viruses and bacteria. This aspect is crucial for developing new treatments for infectious diseases, particularly in an era where antibiotic resistance is a growing concern.

Chemical Synthesis

Intermediate in Organic Synthesis

this compound is utilized as an intermediate in the synthesis of complex organic molecules. Its reactivity enables chemists to create diverse derivatives through nucleophilic substitution and other reactions. This versatility is essential for generating compounds with tailored biological activities.

Synthesis of Heterocycles

The compound is particularly valuable in synthesizing heterocyclic compounds, which are prevalent in pharmaceuticals. By modifying the indole structure, researchers can create a variety of heterocycles that may possess unique therapeutic properties .

Biological Studies

Mechanism of Action Studies

Investigations into the mechanism of action of this compound reveal its interactions with specific molecular targets within cells. The indole structure facilitates binding to various receptors and enzymes, influencing cellular signaling pathways. Understanding these interactions is crucial for elucidating how this compound can be used therapeutically .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in producing specialty chemicals. Its unique properties make it suitable for applications beyond pharmaceuticals, including materials science and agrochemicals .

Case Studies

作用機序

The mechanism of action of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is primarily based on its ability to interact with biological targets through its indole moiety. The indole ring can bind to various receptors and enzymes, modulating their activity . For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The chlorine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

類似化合物との比較

- 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride

- 1-(2-Chloro-4-methylthiazol-5-yl)ethanone

- 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Comparison: 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is unique due to its indole ring, which imparts distinct biological activities compared to other similar compounds. The presence of the chlorine atom further enhances its reactivity and potential for forming halogen bonds, making it a valuable compound in medicinal chemistry .

生物活性

2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurobiology. This article explores the compound's biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

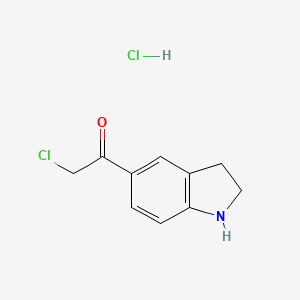

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H10ClN\O

- CAS Number : 1353501-02-6

- SMILES : O=C(CCl)C1=CC=C2NCCC2=C1.Cl

This compound features an indoline moiety, which is known for its diverse biological activities, including anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression. For instance, it may inhibit Src family kinases (SFKs), which are often deregulated in cancers such as colorectal and breast cancer .

- Cellular Uptake Modulation : Research indicates that this compound can affect lipid uptake in cells via scavenger receptor BI (SR-BI), influencing cellular lipid metabolism .

- Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including HT-29 (human colon adenocarcinoma) and MCF-7 (human breast adenocarcinoma). The compound's IC50 values suggest significant potency, with some derivatives showing values below 10 µM .

Cytotoxicity Evaluation

A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings:

These results indicate a promising profile for the compound as a potential anticancer agent.

Case Studies

- Indole Derivatives : A study synthesized various indole derivatives, including those related to this compound, and assessed their cytotoxicity against cancer cell lines. The findings highlighted that modifications to the indole structure could enhance anticancer activity .

- Kinase Inhibition : Another investigation focused on the inhibition of specific kinases by compounds related to indoline structures. The study found that certain derivatives effectively inhibited kinase activity, suggesting a mechanism for their anticancer effects .

Potential Therapeutic Applications

The biological activities exhibited by this compound suggest several therapeutic applications:

- Anticancer Therapy : Given its cytotoxic effects on various cancer cell lines, this compound may serve as a lead structure for developing new anticancer drugs targeting specific kinases.

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, warranting further exploration in neurodegenerative disease models .

- Metabolic Disorders : By modulating lipid uptake mechanisms, this compound may also have implications in treating metabolic disorders related to lipid metabolism .

特性

IUPAC Name |

2-chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO.ClH/c11-6-10(13)8-1-2-9-7(5-8)3-4-12-9;/h1-2,5,12H,3-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJKKAOLHRKXDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C(=O)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。